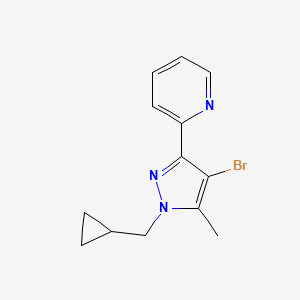
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
描述
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H14BrN3 and its molecular weight is 292.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that many pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s known that pyrazole derivatives often act by binding to their target proteins and modulating their activity . The bromo, cyclopropylmethyl, and methyl groups on the pyrazole ring could potentially enhance binding affinity or selectivity for its targets.
Biochemical Pathways
Pyrazole derivatives are often involved in a variety of biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The presence of the pyrazole ring and various substituents could influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound influences .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
生物活性
2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative with significant potential in medicinal chemistry. The unique structural features of this compound, including the bromine atom and cyclopropylmethyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.17 g/mol. The compound features a pyrazole ring fused to a pyridine moiety, which is critical for its biological activity.
Biological Activity Overview
Pyrazole derivatives are known for their diverse biological activities, including:
- Anticancer : Many pyrazole compounds have shown promise as inhibitors of various cancer-related enzymes.
- Anti-inflammatory : These compounds often exhibit anti-inflammatory properties by modulating cytokine production.
- Antimicrobial : Some derivatives demonstrate antimicrobial activity against a range of pathogens.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism, leading to reduced lactate production and impaired glycolysis in cancer cells .
- Receptor Modulation : Pyrazole derivatives often interact with various receptors, including G-protein coupled receptors (GPCRs). For instance, certain pyrazole-based compounds have been identified as positive allosteric modulators (PAMs) of muscarinic receptors, which are implicated in numerous neurological disorders .
- Cytokine Modulation : The anti-inflammatory effects may be attributed to the compound's ability to modulate the release of pro-inflammatory cytokines, thus influencing immune responses .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on LDH Inhibition : A recent study demonstrated that pyrazole-based inhibitors effectively reduced LDH activity in pancreatic cancer cells, suggesting potential therapeutic applications in oncology .
- Inflammatory Response Modulation : Another investigation highlighted how certain pyrazole derivatives inhibited the production of TNF-alpha and IL-6 in macrophage models, indicating their role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : The presence and nature of substituents (e.g., bromine, methyl groups) significantly impact binding affinity and selectivity for biological targets.
- Pyridine Moiety : Variations in the pyridine structure can alter pharmacokinetic properties and receptor interaction profiles.
Table 2: Examples of Related Compounds
| Compound Name | Activity Type | Key Features |
|---|---|---|
| 4-Bromo-N-(5-methylpyrazol-3-yl)pyridine | Anticancer | Similar structure with different substituents |
| 3-(1H-Pyrazol-4-yl)pyridine | Anti-inflammatory | Different position of pyrazole attachment |
属性
IUPAC Name |
2-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOLESONJKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















